

# Comprehensive Characterization Guide: $^1\text{H}$ NMR Spectrum of Oxepane-4-sulfonyl Chloride[1]

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## Compound of Interest

Compound Name: *oxepane-4-sulfonyl chloride*

CAS No.: 1465189-77-8

Cat. No.: B6180617

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## Executive Summary

This guide provides an in-depth technical analysis of the  $^1\text{H}$  NMR spectrum of **oxepane-4-sulfonyl chloride** (CAS 1465189-77-8).[1] As a seven-membered saturated ether ring functionalized with a reactive sulfonyl chloride group, this compound presents unique spectral challenges due to conformational flexibility and hydrolytic instability. This document compares its spectral signature against six-membered analogs (e.g., Tetrahydropyran-4-sulfonyl chloride) to assist researchers in rapid structural verification during drug development.[1]

## Part 1: Structural Analysis & Spin System

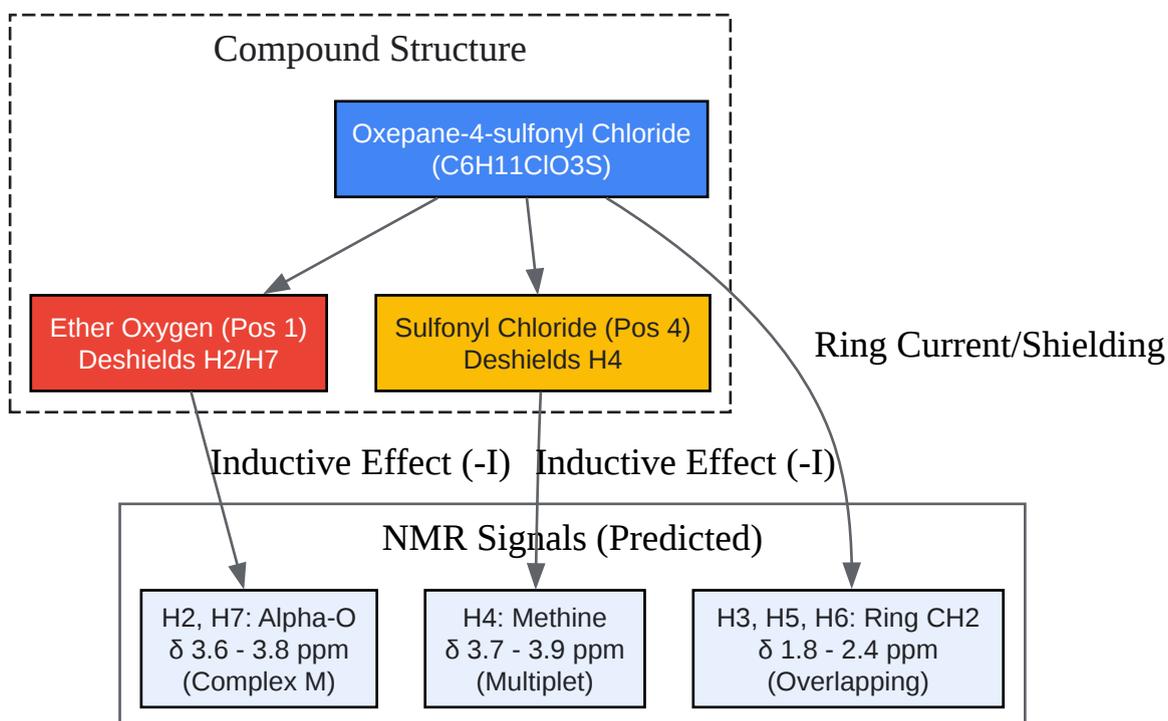
Before interpreting the spectrum, one must understand the spin system. The oxepane ring exists in a dynamic equilibrium of twist-chair and twist-boat conformations, unlike the rigid chair conformation of cyclohexane.

## Structural Numbering & Environment[1][2]

- Position 1: Oxygen atom (Ether linkage).
- Position 4: Sulfonyl Chloride ( $-\text{SO}_2\text{Cl}$ ) attachment point.[1]
- Key Protons:
  - H4 (Methine): Directly attached to the electron-withdrawing  $-\text{SO}_2\text{Cl}$  group.[1]

- H2, H7 (Methylenes): Alpha to the ether oxygen; significantly deshielded.
- H3, H5, H6 (Methylenes): Bridge protons; complex multiplets due to ring flexibility.

## Graphviz Diagram: Structural Logic & Assignment Workflow



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Caption: Structural logic flow linking functional groups to expected chemical shift regions.

## Part 2: Experimental Protocol (Self-Validating)

Sulfonyl chlorides are moisture-sensitive.[1] A standard "open-air" preparation will result in hydrolysis to the sulfonic acid, shifting the H4 peak upfield and broadening signals.

## Reagents & Equipment[1][2][4][5][6][7]

- Solvent: Chloroform-d (

) (99.8% D) with 0.03% TMS.[1] Note: Must be stored over 4Å molecular sieves to ensure anhydrous conditions.

- Tube: 5mm Precision NMR tube (Wilmad 507-PP or equivalent).
- Instrument: 400 MHz or higher (600 MHz recommended for resolving oxepane conformers).

## Step-by-Step Workflow

- Dry Check: Verify solvent water peak ( in ) is < 1.56 ppm and minimal integral. If high, do not proceed.
- Sample Prep: Dissolve 5-10 mg of **Oxepane-4-sulfonyl chloride** in 0.6 mL under atmosphere.
- Acquisition:
  - Pulse Angle: 30° (zg30).
  - Relaxation Delay (D1): 1.0 s (sufficient for qualitative; use 5.0 s for qNMR).
  - Scans (NS): 16-64.[1]
- Validation: Check for a broad singlet at ~9-10 ppm. If present, it indicates sulfonic acid ( ) formation due to hydrolysis.

## Part 3: Spectral Characterization & Comparison

The following data compares **Oxepane-4-sulfonyl chloride** with its closest 6-membered analog, Tetrahydropyran-4-sulfonyl chloride.

### Table 1: Comparative Chemical Shifts (in )

Proton Assignment	Oxepane-4-SO <sub>2</sub> Cl (7-Mem)	Tetrahydropyran-4-SO <sub>2</sub> Cl (6-Mem)	Mechanistic Insight
H4 (Alpha-SO <sub>2</sub> )	3.75 - 3.85 ppm (m)	3.65 ppm (tt)	The 7-membered ring flexibility broadens the H4 multiplet compared to the rigid triplet-of-triplets in the 6-membered ring.[1]
H2, H7 (Alpha-O)	3.60 - 3.80 ppm (m)	4.10 (eq), 3.45 (ax)	Oxepane lacks the distinct axial/equatorial split seen in the chair-locked tetrahydropyran, leading to averaged signals.
H3, H5 (Beta-CH <sub>2</sub> )	2.10 - 2.30 ppm (m)	2.25 ppm (br d)	Proximity to both the sulfonyl group and ether oxygen creates significant deshielding.[1]
H6 (Gamma-CH <sub>2</sub> )	1.80 - 2.00 ppm (m)	N/A (No H6 in pyran)	Unique to the 7-membered ring; typically the most shielded methylene in the ring.[1]

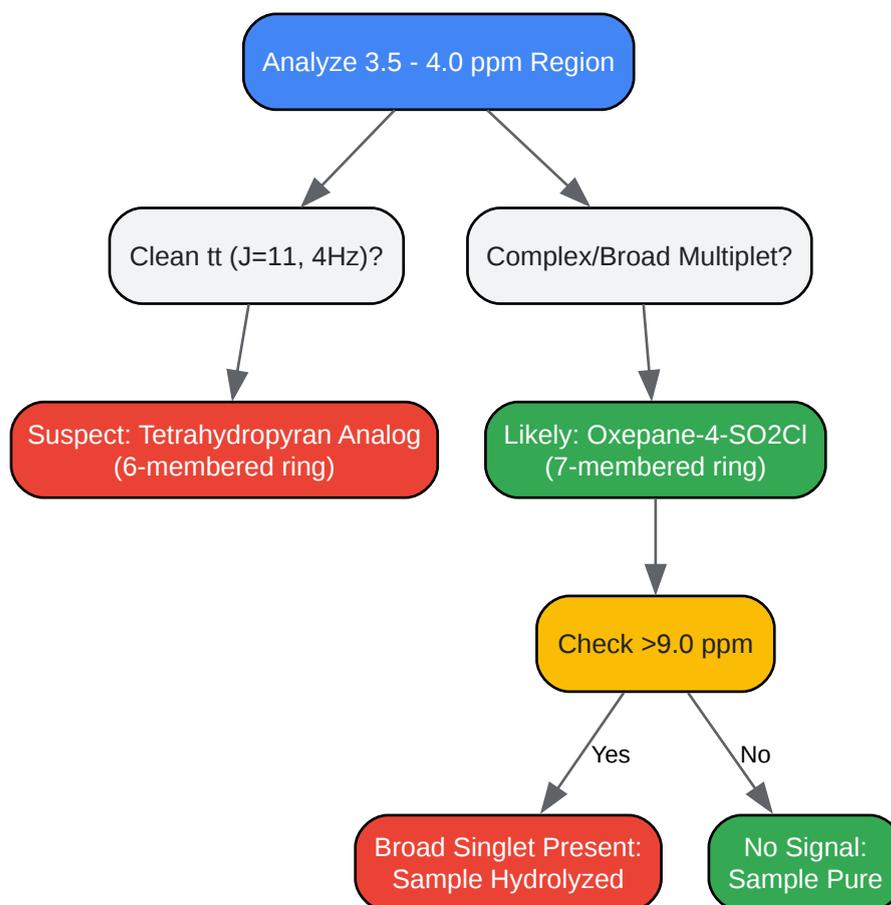
## Detailed Spectral Analysis[1][4]

- The Diagnostic H4 Signal: The proton at position 4 is the most critical for verification. In , it appears as a deshielded multiplet near 3.8 ppm.
  - Differentiation: If the signal is a clean triplet of triplets (tt,

), you likely have the 6-membered Tetrahydropyran analog, not the Oxepane. The Oxepane H4 signal is more complex due to pseudorotation.

- The "Ether Region" (3.6 - 4.0 ppm): In **Oxepane-4-sulfonyl chloride**, the H4 signal often overlaps with the H2/H7 protons adjacent to the oxygen.
  - Tip: Use HSQC (Heteronuclear Single Quantum Coherence) to resolve this. H4 will correlate to a carbon at ~65-70 ppm, while H2/H7 will correlate to carbons at ~68-72 ppm. [1]
- Impurity Flag (Hydrolysis):
  - Intact Product: H4 at ~3.8 ppm.
  - Hydrolyzed (Acid): H4 shifts upfield to ~3.2 ppm; appearance of acidic proton >9 ppm.

## Graphviz Diagram: Diagnostic Decision Tree



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Caption: Diagnostic workflow for distinguishing ring size and purity based on H4 multiplicity.

## Part 4: Performance & Stability Insights

When using **Oxepane-4-sulfonyl chloride** as a building block (e.g., for sulfonamide synthesis), the NMR spectrum serves as a quality gate.

- Solvent Compatibility:
  - DMSO-d6: Not Recommended. DMSO is hygroscopic and accelerates hydrolysis of the sulfonyl chloride. Furthermore, the solvent peak (2.50 ppm) interferes with the ring methylene signals (H3/H5).
  - CDCl3: Preferred. Provides clear separation of the diagnostic H4/H2/H7 region from the aliphatic envelope.
- Resolution Limits: Due to the 7-membered ring's fluxionality, "perfect" resolution of couplings is rarely achieved at room temperature.
  - Advanced Technique: Variable Temperature (VT) NMR at -40°C can freeze the ring conformation, resolving the H4 multiplet into distinct couplings, though this is rarely necessary for routine identification.

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## Sources

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